molecular formula C9H7ClN2O2 B1300115 Methyl 6-chloro-5-cyano-2-methylnicotinate CAS No. 303146-25-0

Methyl 6-chloro-5-cyano-2-methylnicotinate

Cat. No. B1300115
CAS RN: 303146-25-0
M. Wt: 210.62 g/mol
InChI Key: IEHHHLCMZAVILB-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-cyano-2-methylnicotinate is a compound that is closely related to various nicotinic acid derivatives, which have been studied for their diverse range of biological activities and chemical properties. While the provided papers do not directly discuss Methyl 6-chloro-5-cyano-2-methylnicotinate, they do provide insights into similar compounds that can help infer the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds often involves the esterification of nicotinic acid derivatives. For instance, the synthesis of ethyl or methyl esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids is described, where various substituents are introduced at the 2-position of the pyridine ring . Similarly, Methyl 6-chloro-5-cyano-2-methylnicotinate could be synthesized through related esterification reactions, possibly involving a chlorination step to introduce the 6-chloro substituent.

Molecular Structure Analysis

The molecular structure of compounds closely related to Methyl 6-chloro-5-cyano-2-methylnicotinate has been characterized using techniques such as X-ray diffraction and molecular modeling . These studies provide insights into the crystal structure, intermolecular interactions, and the orientation of substituents, which are crucial for understanding the molecular geometry and stability of the compound.

Chemical Reactions Analysis

The reactivity of nicotinic acid derivatives can be inferred from studies on similar compounds. For example, the interaction of 6-chloro-3,4′-bipyridine-1-oxides with various amines to give substituted compounds suggests that the chloro and cyano groups on the pyridine ring can participate in further chemical reactions . Methyl 6-chloro-5-cyano-2-methylnicotinate may also undergo reactions at these reactive sites, potentially leading to a variety of derivatives with different biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been extensively studied. For instance, the solid-liquid equilibrium behavior of 6-Chloronicotinic acid in various solvents has been determined, providing insights into the solubility and mixing thermodynamic properties of these types of compounds . The spectroscopic studies of ethyl-6-chloronicotinate offer valuable information on the vibrational spectra, which can be used to deduce the physical properties of Methyl 6-chloro-5-cyano-2-methylnicotinate .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • Development of P2Y12 Antagonists : This compound has been utilized as a key intermediate in the synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. The development and scale-up of its synthesis have supported preclinical and clinical studies, highlighting its importance in the pharmaceutical industry (Andersen et al., 2013).
  • Process Improvements : Significant improvements have been made in the synthetic routes to produce Ethyl 6-Chloro-5-cyano-2-methylnicotinate, leading to increases in overall process yield and purity. These advancements support its use in clinical development, particularly in the preparation of P2Y12 antagonists (Bell et al., 2012).

Chemical Synthesis and Characterization

  • Regioselective Reactions : Research has explored the regioselective reaction of 2,6-dichloro-4-methylnicotinonitrile with malononitrile dimer, leading to products that further our understanding of nucleophilic substitution reactions. The formation of triethylammonium 2-amino-3-(6-chloro-5-cyano-4-methyl-pyridin-2-yl)-1,1,3-tricyanoprop-2-en-1-ide demonstrates the compound's role in facilitating complex chemical transformations (Dyadyuchenko et al., 2021).

Catalysis and Green Chemistry

  • Heterogeneous Catalysis : Methyl 6-chloro-5-cyano-2-methylnicotinate has been employed in catalytic processes, such as in the synthesis of pyrazoles, demonstrating its versatility as a reagent in the development of new, efficient, and green synthetic methodologies. These studies highlight its potential in facilitating environmentally friendly chemical reactions (Moosavi-Zare et al., 2013).

Coordination Chemistry

  • Coordination Complexes : The compound has been used to study the structural diversity of coordination assemblies, providing insights into how metal-ligating tendencies and metal-dependent anion effects regulate the formation of various coordination motifs. Such studies contribute to the understanding of molecular architecture and its potential applications in materials science (Li et al., 2014).

Safety and Hazards

Specific safety and hazard information for “Methyl 6-chloro-5-cyano-2-methylnicotinate” is not provided in the available resources. It’s crucial to handle all chemical compounds with appropriate safety measures, and Material Safety Data Sheets (MSDS) should be consulted when available .

properties

IUPAC Name

methyl 6-chloro-5-cyano-2-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-5-7(9(13)14-2)3-6(4-11)8(10)12-5/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEHHHLCMZAVILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362991
Record name methyl 6-chloro-5-cyano-2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-5-cyano-2-methylnicotinate

CAS RN

303146-25-0
Record name methyl 6-chloro-5-cyano-2-methylnicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of methyl-5-cyano-6-hydroxy-2-methylnicotinate (2.0 g, 10.41 mmol), POCl3 (40 mL) and PCl5 (1.08 g, 5.2 mmol) was heated to 110° C. for 24 h. The reaction mixture was concentrated under reduced pressure and quenched with ice-water. The organic product was extracted with EtOAc and the organic layer was washed with H2O and brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel 60-120 mesh, eluent 10-15% EtOAc in petroleum ether) to afford methyl 6-chloro-5-cyano-2-methylnicotinate (1.5 g, yield 68%). 1H NMR (300 MHz, CDCl3) δ 8.48 (s, 1H), 3.96 (s, 3H), 2.90 (s, 3H).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
1.08 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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